REACTION_SMILES
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[CH2:1]([c:2]1[cH:3][cH:4][cH:5][cH:6][cH:7]1)[N:8]1[CH2:9][CH2:10][CH:11]([O:14][c:15]2[cH:16][c:17]([CH3:21])[cH:18][cH:19][cH:20]2)[CH2:12][CH2:13]1.[CH3:22][CH2:23][OH:24]>>[NH:8]1[CH2:9][CH2:10][CH:11]([O:14][c:15]2[cH:16][c:17]([CH3:21])[cH:18][cH:19][cH:20]2)[CH2:12][CH2:13]1
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Name
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Cc1cccc(OC2CCN(Cc3ccccc3)CC2)c1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1cccc(OC2CCN(Cc3ccccc3)CC2)c1
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCO
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Name
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Type
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product
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Smiles
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Cc1cccc(OC2CCNCC2)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |